molecular formula C6H10ClI B14497748 3-Chloro-4-iodohex-3-ene CAS No. 63318-17-2

3-Chloro-4-iodohex-3-ene

Cat. No.: B14497748
CAS No.: 63318-17-2
M. Wt: 244.50 g/mol
InChI Key: QYMQVSHLKIKQIG-UHFFFAOYSA-N
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Description

3-Chloro-4-iodohex-3-ene is an organic compound with the molecular formula C6H10ClI It is a halogenated alkene, characterized by the presence of both chlorine and iodine atoms attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodohex-3-ene typically involves the halogenation of hex-3-ene. One common method is the addition of chlorine and iodine across the double bond of hex-3-ene. This can be achieved through the following steps:

    Chlorination: Hex-3-ene is reacted with chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to form 3-chlorohex-3-ene.

    Iodination: The 3-chlorohex-3-ene is then treated with iodine (I2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodohex-3-ene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (chlorine and iodine) can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form hex-3-yne.

    Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination: Formation of alkynes.

    Oxidation: Formation of epoxides.

    Reduction: Formation of alkanes.

Scientific Research Applications

3-Chloro-4-iodohex-3-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of halogenated compounds’ effects on biological systems.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodohex-3-ene involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms make the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

    3-Chloro-4-bromohex-3-ene: Similar structure but with bromine instead of iodine.

    3-Chloro-4-fluorohex-3-ene: Similar structure but with fluorine instead of iodine.

    3-Bromo-4-iodohex-3-ene: Similar structure but with bromine instead of chlorine.

Uniqueness: 3-Chloro-4-iodohex-3-ene is unique due to the combination of chlorine and iodine atoms, which impart distinct reactivity patterns compared to other halogenated alkenes. The presence of iodine, in particular, makes it more reactive in nucleophilic substitution reactions due to the lower bond enthalpy of the C-I bond compared to C-Cl or C-Br bonds.

Properties

CAS No.

63318-17-2

Molecular Formula

C6H10ClI

Molecular Weight

244.50 g/mol

IUPAC Name

3-chloro-4-iodohex-3-ene

InChI

InChI=1S/C6H10ClI/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3

InChI Key

QYMQVSHLKIKQIG-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC)I)Cl

Origin of Product

United States

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